IL-15-IN-1
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Overview
Description
This compound is a selective and potent inhibitor of interleukin-15, a cytokine that plays a crucial role in the development, proliferation, and activation of immune cells, including natural killer cells, T cells, and B cells . This compound effectively inhibits the proliferation of interleukin-15-dependent cells, making it a valuable tool in scientific research and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IL-15-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by the developers and manufacturers. general synthetic methods for similar compounds often involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
IL-15-IN-1 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas with a metal catalyst.
Substitution: Common reagents include halogens (chlorine, bromine), nucleophiles (hydroxide, cyanide), and electrophiles (alkyl halides).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may produce alcohols or amines, and substitution may result in halogenated compounds or other derivatives .
Scientific Research Applications
IL-15-IN-1 has several scientific research applications, particularly in the fields of immunology and oncology. It is used to study the role of interleukin-15 in immune cell proliferation and activation, as well as its potential as a therapeutic target for cancer treatment . Research has shown that interleukin-15 agonists can inhibit tumor growth and prevent metastasis, making this compound a valuable tool for investigating these effects .
Mechanism of Action
IL-15-IN-1 exerts its effects by selectively inhibiting the activity of interleukin-15. Interleukin-15 binds to its receptor complex, which includes the interleukin-15 receptor alpha chain, the interleukin-2 receptor beta chain, and the common gamma chain. This binding activates signaling pathways that promote the proliferation and activation of immune cells . By inhibiting interleukin-15, this compound disrupts these signaling pathways, thereby reducing immune cell proliferation and activation .
Comparison with Similar Compounds
IL-15-IN-1 is unique in its selective inhibition of interleukin-15. Similar compounds include:
Interleukin-2 inhibitors: These compounds inhibit interleukin-2, another cytokine involved in immune cell proliferation and activation.
Interleukin-12 inhibitors: These compounds inhibit interleukin-12, which shares some biological activities with interleukin-15, such as stimulating the proliferation and activation of T cells and natural killer cells.
This compound stands out due to its specific targeting of interleukin-15, making it a valuable tool for studying the unique roles of this cytokine in immune responses and potential therapeutic applications .
Properties
IUPAC Name |
ethyl 3-[8-[[4-methyl-5-[(3-methyl-4-oxophthalazin-1-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]octanoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N6O4S/c1-4-40-29(39)21-13-12-14-22(19-21)31-27(37)17-8-6-5-7-11-18-41-30-33-32-26(35(30)2)20-25-23-15-9-10-16-24(23)28(38)36(3)34-25/h9-10,12-16,19H,4-8,11,17-18,20H2,1-3H3,(H,31,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNFQAKCJYEJEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CCCCCCCSC2=NN=C(N2C)CC3=NN(C(=O)C4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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